(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol
Description
(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol is a substituted imidazo[1,2-a]pyridine derivative characterized by a methoxy (-OCH₃) group at the 7-position and a hydroxymethyl (-CH₂OH) group at the 3-position of the bicyclic core. The molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol. The methoxy group enhances polarity compared to alkyl substituents, influencing solubility and interaction with biological targets .
Properties
IUPAC Name |
(7-methoxyimidazo[1,2-a]pyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-2-3-11-7(6-12)5-10-9(11)4-8/h2-5,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGGROWZBJZHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Methods:
- Condensation of 2-aminopyridine with α-bromoketones or α-chloroketones under thermal or microwave conditions, often solvent- and catalyst-free, yielding imidazo[1,2-a]pyridines efficiently.
- One-pot multicomponent reactions involving isocyanide intermediates, aldehydes, and 2-aminopyridines, enabling functionalization at multiple positions.
- Metal-free direct syntheses using environmentally benign conditions such as molecular iodine catalysis or ultrasonication.
Specific Preparation of (7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol
The target compound features a methoxy substituent at the 7-position and a hydroxymethyl group at the 3-position of the imidazo[1,2-a]pyridine core. The preparation involves:
Construction of the Imidazo[1,2-a]pyridine Core
- Starting from 2-amino-4-methoxypyridine (to introduce the 7-methoxy group, which corresponds to the 4-position on the pyridine ring before cyclization).
- Reacting with an appropriate α-haloketone or α-haloaldehyde that can introduce the hydroxymethyl substituent at the 3-position after cyclization.
Introduction of the Hydroxymethyl Group
- The 3-position hydroxymethyl group can be introduced by using α-haloaldehydes or by post-cyclization functional group transformations such as reduction of aldehyde or ester intermediates.
- Alternatively, hydrolysis or hydroxy-functionalization of precursor acetates or nitriles under basic conditions (e.g., KOH in methanol) can yield the hydroxymethyl derivative.
Detailed Synthetic Protocols and Conditions
Microwave-Assisted Solvent- and Catalyst-Free Synthesis
- A mixture of 2-amino-4-methoxypyridine and α-bromohydroxymethyl ketone is irradiated under microwave conditions at ~65 °C for 15–20 minutes.
- This method yields the imidazo[1,2-a]pyridine core with the hydroxymethyl substituent efficiently (up to 90% yield).
- Advantages include short reaction time, no need for solvents or catalysts, and environmentally friendly conditions.
| Parameter | Condition | Outcome |
|---|---|---|
| Reactants | 2-amino-4-methoxypyridine + α-bromohydroxymethyl ketone | Formation of imidazo[1,2-a]pyridine core |
| Temperature | 65 °C | Optimal for cyclization |
| Time | 15–20 min | Rapid synthesis |
| Solvent | None (neat) | Green chemistry approach |
| Yield | Up to 90% | High efficiency |
One-Pot Isocyanide-Based Multicomponent Synthesis
- Preparation of isocyanide intermediates from formamides bearing the hydroxymethyl group.
- Coupling with 2-amino-4-methoxypyridine and aldehydes under sealed conditions at moderate temperatures (~50 °C).
- Final step involves KOH-catalyzed hydrolysis of acetates to yield the hydroxymethyl imidazo[1,2-a]pyridine.
- This method achieves excellent yields and avoids unpleasant odors associated with isocyanide isolation.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formamide dehydration | p-Toluenesulfonyl chloride/DABCO, anhydrous Na2SO4 | Tolerant to unprotected hydroxyl groups |
| Multicomponent coupling | 2-amino-4-methoxypyridine, aldehydes, sealed tube, 50 °C | Efficient formation of substituted imidazopyridines |
| Hydrolysis | KOH in methanol | Converts acetates to alcohols |
| Yield | >70% overall | Scalable with care |
Molecular Iodine-Catalyzed Ultrasonication Method
- Utilizes molecular iodine as a benign catalyst under ultrasonication to promote the three-component coupling of 2-aminopyridines, aldehydes, and isocyanides.
- This method is environmentally friendly and provides good yields of imidazo[1,2-a]pyridine derivatives with functional groups such as methoxy and hydroxymethyl.
Comparative Analysis of Preparation Methods
| Method | Reaction Time | Yield (%) | Environmental Impact | Scalability | Notes |
|---|---|---|---|---|---|
| Microwave-assisted neat reaction | 15–20 min | Up to 90 | High (solvent-free) | Good | Rapid, clean, no catalyst needed |
| One-pot isocyanide multicomponent | Several hours | >70 | Moderate | Moderate | Requires careful control of isocyanide |
| Molecular iodine ultrasonication | 1–3 hours | Moderate to high | High (benign catalyst) | Good | Mild conditions, green catalyst |
Research Findings and Notes
- Use of tert-butanol instead of methanol in some steps reduces side reactions and improves yields by minimizing intermolecular reactions.
- Hydrolysis under basic conditions can sometimes lead to unexpected transformations (e.g., nitrile hydrolysis to carboxamide), requiring careful monitoring.
- Scale-up of isocyanide-based methods can be challenging due to rehydration side reactions; addition of drying agents like anhydrous sodium sulfate helps improve reproducibility.
- Microwave-assisted methods provide a practical and efficient route for rapid synthesis, suitable for library generation in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to optimize the reaction yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
1.1. Inhibition of Colony Stimulating Factor-1 Receptor
One of the primary applications of (7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol is as an inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R). CSF-1R plays a crucial role in the survival and proliferation of monocytes and macrophages, which are vital components of the immune system. Inhibition of this receptor can have therapeutic implications in conditions such as cancer and inflammatory diseases. A patent outlines the synthesis and biological evaluation of this compound as a CSF-1R inhibitor, demonstrating its potential in treating diseases characterized by excessive macrophage activity .
1.2. Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. By modulating neuroinflammatory pathways, this compound could potentially reduce neuronal damage and improve cognitive function in affected individuals.
Cosmetic Applications
2.1. Skin Care Formulations
The compound has been investigated for its potential use in cosmetic formulations due to its favorable chemical properties. Its ability to penetrate skin layers makes it a candidate for enhancing the efficacy of topical products aimed at improving skin health and appearance. Studies have shown that formulations containing similar imidazo-pyridine derivatives can exhibit anti-inflammatory and antioxidant effects, which are beneficial for skin care applications .
3.1. Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific receptors involved in cell signaling pathways. For instance, its role as a CSF-1R inhibitor suggests that it may alter macrophage activation states, potentially leading to reduced inflammation and tumor progression.
Case Studies
Mechanism of Action
The mechanism of action of (7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. It has been shown to modulate various biological pathways, including those related to cyclin-dependent kinases (CDKs) and GABA A receptors. These interactions lead to its diverse biological activities, such as antiviral and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of (7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Polarity :
- The 7-methoxy group in the target compound increases polarity compared to 7-methyl or 7-chloro analogs, improving aqueous solubility .
- 7-Chloro derivatives exhibit higher lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .
Synthetic Routes: Substituents at the 3-position (e.g., -CH₂OH) are often introduced via condensation reactions involving active methylene compounds (e.g., malononitrile) or reduction of aldehydes (e.g., NaBH₄ in methanol) . Methoxy groups are typically incorporated via nucleophilic substitution or Ullmann-type coupling .
Biological Activity :
- 7-Methyl and 8-methyl analogs show moderate antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
- Tetrahydro derivatives (e.g., ) demonstrate enhanced metabolic stability due to reduced aromatic oxidation .
Analytical Characterization :
Biological Activity
(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group at the 7-position of the imidazo[1,2-a]pyridine structure, which is crucial for its biological activity. The general formula can be represented as follows:
This structure allows for interactions with various biological targets, influencing its pharmacological effects.
Target Interactions
This compound primarily interacts with enzymes and receptors involved in critical biochemical pathways. While the specific targets remain under investigation, compounds in this class have been shown to affect:
- Kinase Inhibition : Similar imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of various kinases, including FLT3, which is significant in acute myeloid leukemia (AML) treatment .
- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against a range of pathogens .
Mode of Action
The biological effects of this compound are thought to arise from its ability to modulate signaling pathways related to cell proliferation and apoptosis. Preliminary studies suggest that it may induce apoptosis in cancer cells while sparing normal cells .
Anticancer Properties
Research indicates that this compound has potential anticancer activity. Studies have demonstrated:
- Cell Line Studies : In vitro assays have shown that this compound can inhibit the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis .
- Mechanistic Insights : The compound may exert its anticancer effects through modulation of key signaling pathways associated with cell survival and death .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : It has shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
- Potential Applications : This suggests possible applications in treating infections caused by resistant strains.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
Q & A
Advanced Research Question
- Antimicrobial assays : Use broth microdilution (MIC) against Gram-positive/negative strains, referencing Schiff base analogs with 56–77% activity .
- Structural analogs : Introduce substituents at the 2- or 6-positions to enhance target binding .
- Controls : Include positive controls (e.g., ciprofloxacin) and cytotoxicity assays to exclude false positives .
How to design a computational study for predicting physicochemical properties?
Advanced Research Question
- Molecular dynamics (MD) : Simulate solvent interactions using software like GROMACS, referencing 3D models in .
- pKa prediction : Use tools like ACD/Labs to estimate acidity (predicted pKa ~14.1) .
- Docking studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina .
What strategies stabilize the hydroxymethyl group during storage?
Basic Research Question
- Storage : Keep at 2–8°C under inert atmosphere to prevent oxidation .
- Lyophilization : Convert to stable salts (e.g., hydrochloride) for long-term storage .
- Avoid moisture : Use anhydrous Na₂SO₄ during extraction and drying .
How to synthesize analogs via Schiff base intermediates?
Advanced Research Question
- Substrate selection : React 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde with aryl amines (e.g., p-anisidine) in methanol under reflux .
- Reduction : Use NaBH₄ to convert Schiff bases to secondary amines, optimizing molar ratios (1:1.5 substrate:NaBH₄) .
- Characterization : Compare NMR shifts of –CH₂NH– (δ 3.0–3.5 ppm) vs. –CH₂OH (δ 4.5 ppm) .
How to interpret conflicting spectral data in structural elucidation?
Advanced Research Question
- NMR ambiguities : Assign overlapping peaks via 2D experiments (HSQC, HMBC) to resolve C–H correlations .
- Mass fragmentation : Identify key fragments (e.g., loss of –CH₂OH, m/z 175) to distinguish isomers .
- Cross-validation : Combine elemental analysis with spectral data to confirm purity (>95%) .
What are the mechanistic insights into bromination at the 3-position?
Advanced Research Question
- Electrophilic substitution : Bromine reacts with the imidazo[1,2-a]pyridine core in methanol at –10°C, facilitated by NaOAc .
- Regioselectivity : The 3-position is activated by the methoxy group’s electron-donating effect .
- Side reactions : Excess Br₂ may lead to di-substitution; monitor via TLC and quench with Na₂S₂O₃ .
How to develop structure-activity relationships (SAR) for derivatives?
Advanced Research Question
- Core modifications : Introduce halogens at the 2-position (e.g., 2-fluoro analogs) to enhance bioactivity .
- Functional groups : Compare –CH₂OH vs. –CH₂NH– derivatives for solubility and target affinity .
- Pharmacophore mapping : Use QSAR models to predict logP and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
